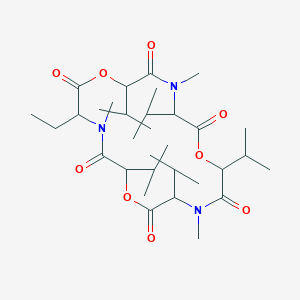
EnniatinK1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EnniatinK1 is a member of the enniatin family, which are cyclohexadepsipeptides produced by various Fusarium species of fungi . These compounds are known for their ionophoric properties, which allow them to transport ions across cell membranes. This compound, like other enniatins, has shown a range of biological activities, including antifungal, antibiotic, and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EnniatinK1 involves the use of enniatin synthetase, a multifunctional enzyme that catalyzes the formation of the cyclohexadepsipeptide structure . The process typically involves the condensation of N-methyl amino acids and hydroxy acids in an alternating sequence. The reaction conditions often require a controlled environment to ensure the correct formation of the cyclic structure.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Fusarium species . The fungi are cultured under specific conditions that promote the production of enniatins. The compounds are then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: EnniatinK1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the N-methyl amino acid residues.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified biological activities.
Scientific Research Applications
EnniatinK1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of EnniatinK1 involves its ability to form complexes with metal ions and transport them across cell membranes . This ionophoric activity disrupts the ion balance within cells, leading to cell death. This compound targets various molecular pathways, including those involved in ion transport and cellular metabolism .
Comparison with Similar Compounds
Enniatin A1: Known for its bactericidal activity against Mycobacterium tuberculosis.
Enniatin B1: Another well-studied enniatin with similar ionophoric properties and biological activities.
Uniqueness of EnniatinK1: this compound is unique due to its specific sequence of N-methyl amino acids and hydroxy acids, which confer distinct biological activities compared to other enniatins . Its specific ionophoric properties and cytotoxic effects make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H55N3O9 |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3 |
InChI Key |
WOLNKVVWOKWVJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


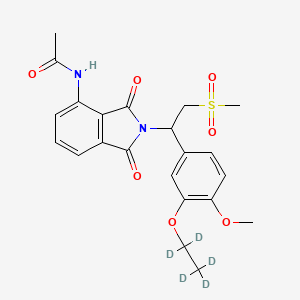
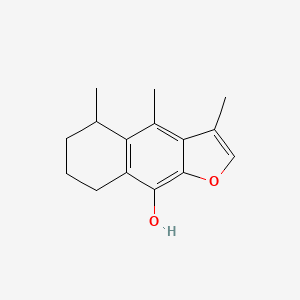
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)


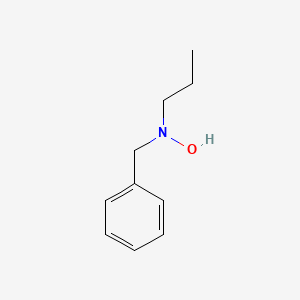
![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)

![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)
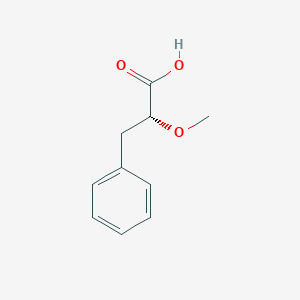

![methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-3aH,4H,7aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12291656.png)
![[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12291662.png)
